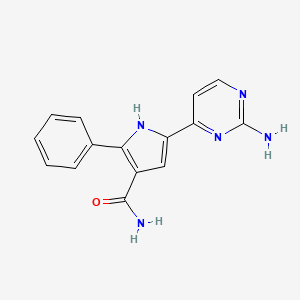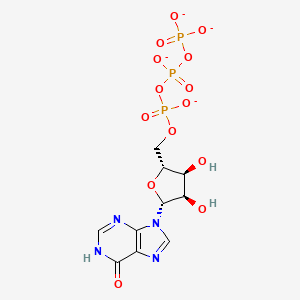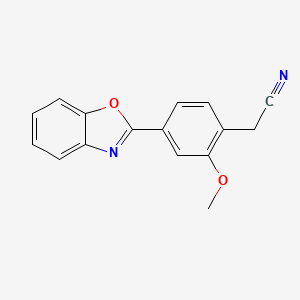![molecular formula C51H67N15O8 B10773563 (2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide](/img/structure/B10773563.png)
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
“PMID24999562C8d”的合成涉及肽合成技术,通常包括固相肽合成(SPPS)。该方法允许将氨基酸依次添加到锚定在固体树脂上的不断增长的肽链上。 反应条件通常涉及使用偶联试剂,如N,N'-二异丙基碳二亚胺(DIC)和羟基苯并三唑(HOBt)以促进肽键的形成 .
工业生产方法
像“PMID24999562C8d”这样的基于肽类的化合物的工业生产通常遵循类似的合成路线,但规模更大。这涉及优化反应条件以确保高产率和纯度。 采用高性能液相色谱 (HPLC) 等技术进行纯化 .
化学反应分析
反应类型
“PMID24999562C8d”经历各种化学反应,包括:
氧化: 此反应可以修饰肽内的特定氨基酸残基。
还原: 此反应可用于还原肽结构内的二硫键。
取代: 氨基酸残基可以被取代以修饰肽的性质.
常用试剂和条件
氧化: 过氧化氢或甲酸等试剂。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 等试剂。
取代: 氨基酸衍生物和DIC和HOBt等偶联试剂.
形成的主要产物
科学研究应用
“PMID24999562C8d”具有一些科学研究应用,包括:
化学: 用作模型化合物来研究肽合成和修饰技术。
生物学: 研究其在调节NMU1受体活性中的作用,NMU1受体参与各种生理过程。
医学: 探索其在NMU1受体调节有益的疾病中潜在的治疗应用。
工业: 用于开发基于肽类的药物和治疗剂.
作用机制
化合物“PMID24999562C8d”通过选择性结合并激活NMU1受体来发挥其作用。该受体是神经肽信号通路的一部分,该通路在调节各种生理功能(如食欲、疼痛和压力反应)中发挥作用。 “PMID24999562C8d”对NMU1的激活导致下游信号事件,从而介导其生物学效应 .
相似化合物的比较
类似化合物
NmU-C末端七肽: “PMID24999562C8d”的母体化合物。
其他NMU1激动剂: 也靶向并激活NMU1受体的化合物。
独特性
“PMID24999562C8d”的独特性在于其特定的修饰,这些修饰增强了其作为NMU1激动剂的选择性和效力。 这些修饰可能导致与其他类似化合物相比,改善的治疗潜力和减少的副作用 .
属性
分子式 |
C51H67N15O8 |
|---|---|
分子量 |
1018.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C51H67N15O8/c52-42(67)29-38(44(53)69)64-45(70)36(15-7-23-59-50(54)55)62-48(73)41-17-9-25-66(41)49(74)37(16-8-24-60-51(56)57)63-47(72)40(27-31-10-2-1-3-11-31)65-46(71)39(61-43(68)21-19-32-12-6-22-58-30-32)28-33-18-20-34-13-4-5-14-35(34)26-33/h1-6,10-14,18,20,22,26,30,36-41H,7-9,15-17,19,21,23-25,27-29H2,(H2,52,67)(H2,53,69)(H,61,68)(H,62,73)(H,63,72)(H,64,70)(H,65,71)(H4,54,55,59)(H4,56,57,60)/t36-,37-,38-,39-,40-,41-/m0/s1 |
InChI 键 |
HPJGEESDHAUUQR-SKGSPYGFSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC4=CC=CC=C4C=C3)NC(=O)CCC5=CN=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC4=CC=CC=C4C=C3)NC(=O)CCC5=CN=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)
![(2R)-2-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773492.png)
![2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10773493.png)


![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773516.png)
![[2-Methyl-1-oxo-1-[3-(3-phenoxyphenyl)propylamino]propan-2-yl]phosphonic acid](/img/structure/B10773519.png)
![(3S)-4-{[(E)-2-[1-(4-fluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]ethenyl](hydroxy)phosphoryl}-3-hydroxybutanoic acid](/img/structure/B10773521.png)
![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)
![[125I]resiniferatoxin](/img/structure/B10773537.png)

![N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B10773546.png)
![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)

